molecular formula C21H23N3O4 B14922431 2-(4-tert-butylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-(4-tert-butylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14922431
M. Wt: 381.4 g/mol
InChI Key: DJVABURMZUEMCT-JZILYMMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by the presence of a tert-butylphenoxy group and a nitrophenyl prop-2-en-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 4-tert-butylphenoxy group, which is then reacted with an appropriate hydrazide derivative. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)cyclohexyl 2-propynyl sulfite
  • 2,4,6-tri-tert-butylphenoxyl radical

Uniqueness

2-(4-tert-butylphenoxy)-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butylphenoxy group and a nitrophenyl prop-2-en-1-ylidene moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H23N3O4/c1-21(2,3)17-8-12-19(13-9-17)28-15-20(25)23-22-14-4-5-16-6-10-18(11-7-16)24(26)27/h4-14H,15H2,1-3H3,(H,23,25)/b5-4+,22-14+

InChI Key

DJVABURMZUEMCT-JZILYMMXSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.